LogP Reduction of 0.32–1.71 Units Relative to Closest Sulfonyl Chloride Comparators Drives Different Solubility and Permeability Profiles
The target compound exhibits a calculated LogP of 1.41 , which is 0.32 log units lower than 4-methoxybenzenesulfonyl chloride (cLogP 1.73) , 0.35 log units lower than its direct isomer 3-[(isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride (LogP 1.76) , 1.56 log units lower than 4-methoxy-3-methylbenzenesulfonyl chloride (LogP 2.97–3.01) [1], and 1.71 log units lower than 4-(propanoylamino)benzenesulfonyl chloride (LogP 3.12) . In drug discovery, a ΔLogP of >1 unit typically corresponds to a >10-fold difference in octanol–water partition coefficient, significantly affecting aqueous solubility, membrane permeability, and plasma protein binding of derived sulfonamides [2].
| Evidence Dimension | LogP (calculated partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.41 |
| Comparator Or Baseline | 4-Methoxybenzenesulfonyl chloride (cLogP 1.73); 4-Methoxy-3-methylbenzenesulfonyl chloride (LogP 2.97–3.01); 4-(Propanoylamino)benzenesulfonyl chloride (LogP 3.12); 3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride (LogP 1.76) |
| Quantified Difference | ΔLogP = -0.32 to -1.71; most relevant ΔLogP = -1.56 vs. 3-methyl analog |
| Conditions | Calculated LogP values reported by suppliers using standard algorithms (XLogP3 or cLogP); target compound value from Fluorochem. |
Why This Matters
Lower LogP predicts superior aqueous solubility and reduced non-specific protein binding for derived sulfonamides, an advantage when designing soluble enzyme inhibitors or improving oral bioavailability of conjugates.
- [1] Molbase. 4-Methoxy-3-methylbenzenesulfonyl chloride (CAS 84910-98-5). LogP value: 3.0119. Available at: https://qiye.molbase.cn/ (accessed 2026-05-07). View Source
- [2] C. A. Lipinski, F. Lombardo, B. W. Dominy, and P. J. Feeney, "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings," Advanced Drug Delivery Reviews, vol. 46, no. 1–3, pp. 3–26, 2001. View Source
